Merodantoin

概要

説明

メロダントインは、その顕著な抗腫瘍活性で知られる化学化合物です。これはアポトーシス誘導剤であり、活性酸素種(ROS)依存性オートファジーに関連する細胞アポトーシスを誘発します。 メロダントインは、Akt依存性ROS産生に関与するKRAS変異を有する癌細胞を標的とします .

準備方法

合成経路と反応条件

メロダントインの合成には、中間体の調製とその後の制御された条件下での反応を含む、いくつかのステップが含まれます。正確な合成経路と反応条件は、専有技術であり、詳細に公表されていません。 この化合物は、有機溶媒と触媒を含む一連の化学反応によって合成されることが知られています .

工業生産方法

メロダントインの工業生産は、通常、自動反応器と厳格な品質管理対策を使用して、大規模な化学合成を行います。 このプロセスにより、科学研究および潜在的な治療用途での使用に不可欠な、最終製品の高純度と一貫性が保証されます .

化学反応の分析

反応の種類

メロダントインは、以下を含むさまざまな化学反応を受けます。

酸化: 酸素の付加または水素の除去が関与し、多くの場合、酸化剤によって促進されます。

還元: 水素の付加または酸素の除去が関与し、通常は還元剤を使用します。

一般的な試薬と条件

メロダントインの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒が含まれます。 反応は、通常、所望の結果を保証するために、制御された温度と圧力下で行われます .

生成される主な生成物

メロダントインの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は酸化された誘導体を生成する可能性があり、還元反応は化合物の還元された形態を生成する可能性があります .

科学研究の用途

メロダントインは、以下を含む幅広い科学研究用途があります。

化学: 化学反応と機構を研究するためのモデル化合物として使用されます。

生物学: 癌細胞におけるアポトーシスとオートファジーの誘導における役割について調査されました。

医学: KRAS変異を有する癌の治療のための潜在的な治療薬として調査されました。

科学的研究の応用

Merodantoin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying chemical reactions and mechanisms.

Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.

Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations.

Industry: Utilized in the development of new antitumor drugs and other pharmaceutical products

作用機序

メロダントインは、ROS依存性オートファジーを介して癌細胞のアポトーシスを誘導することにより、その効果を発揮します。この化合物は、KRAS変異を有する癌細胞を標的とし、ROSの産生とそれに続く細胞死につながります。 トポイソメラーゼとミトコンドリアの形態と機能の関与も、観察された細胞毒性に役割を果たしています .

類似の化合物との比較

類似の化合物

メロシル: メロダントインと構造と機能が類似しており、抗腫瘍活性を持つ別の化合物です。

メロシアニン540: 光線力学療法用途と抗腫瘍特性で知られる化合物

メロダントインの独自性

メロダントインは、KRAS変異を有する癌細胞を特異的に標的とし、ROS依存性オートファジーを含むメカニズムのため、ユニークです。 この特異性により、標的化された癌治療のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Merocil: Another compound with antitumor activity, similar in structure and function to Merodantoin.

Merocyanine 540: A compound known for its photodynamic therapy applications and antitumor properties

Uniqueness of this compound

This compound is unique due to its specific targeting of cancer cells with KRAS mutations and its mechanism involving ROS-dependent autophagy. This specificity makes it a promising candidate for targeted cancer therapies .

特性

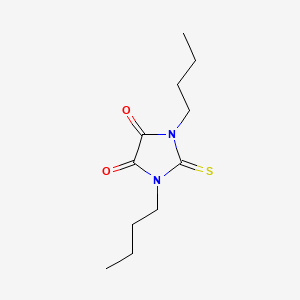

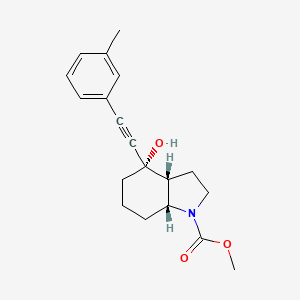

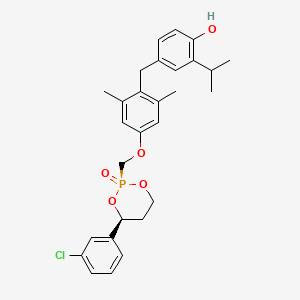

IUPAC Name |

1,3-dibutyl-2-sulfanylideneimidazolidine-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-3-5-7-12-9(14)10(15)13(11(12)16)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHLNLNNPFTDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=O)N(C1=S)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162414 | |

| Record name | Merodantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143413-73-4 | |

| Record name | Merodantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merodantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)